2-Bromo-3-[dibromo(fluoro)methyl]hexane
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Overview
Description
2-Bromo-3-[dibromo(fluoro)methyl]hexane is an organic compound with the molecular formula C7H12Br3F It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[dibromo(fluoro)methyl]hexane typically involves the halogenation of hexane derivatives. One common method is the bromination of 3-[fluoro(methyl)]hexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[dibromo(fluoro)methyl]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions, often in solvents like ethanol or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products are typically the substituted hexane derivatives.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and halogen atoms.
Oxidation and Reduction: The products vary depending on the specific reaction conditions but can include alcohols, ketones, or alkanes.
Scientific Research Applications
2-Bromo-3-[dibromo(fluoro)methyl]hexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated alkanes on biological systems.
Medicine: Research into the potential therapeutic applications of halogenated compounds may involve this compound as a model or precursor.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[dibromo(fluoro)methyl]hexane involves its interaction with various molecular targets. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dibromohexane
- 1,5-Dibromo-3-methylpentane
- 5,6-Dibromo-2-hexanol
Uniqueness
2-Bromo-3-[dibromo(fluoro)methyl]hexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
CAS No. |
920265-02-7 |
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Molecular Formula |
C7H12Br3F |
Molecular Weight |
354.88 g/mol |
IUPAC Name |
2-bromo-3-[dibromo(fluoro)methyl]hexane |
InChI |
InChI=1S/C7H12Br3F/c1-3-4-6(5(2)8)7(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
QRZSCOWHVUHNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)Br)C(F)(Br)Br |
Origin of Product |
United States |
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